Synthesis Methods
The synthesis of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol can be approached through several methods:
Technical Parameters
The molecular structure of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol features:
C=C(C1CCC(C1)F)(C(C)(C)O)F, which encodes its molecular structure in a textual format.[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol can participate in various chemical reactions:
These reactions typically require specific conditions such as:
The mechanism of action for [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol primarily revolves around its interactions as an alcohol and its electrophilic properties due to the trifluoromethyl group.
The presence of fluorine atoms significantly alters physical properties such as volatility and stability compared to non-fluorinated analogs.
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol finds applications primarily in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: